molecular formula C28H29N3O5 B8407421 Fmoc-Ala-Ala-PAB

Fmoc-Ala-Ala-PAB

Cat. No.: B8407421
M. Wt: 487.5 g/mol
InChI Key: WFJHIWKUWIKWLW-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ala-Ala-PAB (CAS: 1384263-83-5) is a synthetic peptide-based linker used primarily in the development of antibody-drug conjugates (ADCs). Its structure comprises:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group that safeguards the N-terminal amine during solid-phase peptide synthesis (SPPS) and is removable under mild basic conditions .
  • Ala-Ala dipeptide: Two alanine residues, which influence the linker’s enzymatic cleavage specificity and stability.
  • PAB (para-aminobenzyl) moiety: A self-immolative spacer that facilitates controlled drug release upon linker cleavage .

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H29N3O5/c1-17(27(34)31-20-13-11-19(15-32)12-14-20)29-26(33)18(2)30-28(35)36-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25,32H,15-16H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)/t17-,18-/m0/s1

InChI Key

WFJHIWKUWIKWLW-ROUUACIJSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between Fmoc-Ala-Ala-PAB and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Solubility/Stability Primary Application
This compound 1384263-83-5 Not Provided† Not Provided† Ala-Ala dipeptide, PAB spacer Likely soluble in DMSO; stable in plasma‡ ADC linker
Fmoc-Val-Ala-PAB-OH 1394238-91-5 C₃₀H₃₃N₃O₅ 515.60 Val-Ala dipeptide, hydroxyl group 33.33 mg/mL in DMSO; stable at -20°C Cleavable ADC linker
Fmoc-PEG₄-Val-Ala-PAB 1394238-92-6 C₃₇H₃₆N₄O₉ 680.70 Val-Ala dipeptide, PEG₄ chain, PAB spacer Enhanced solubility due to PEG; plasma-stable ADC linker with improved PK/PD
Fmoc-Val-Cit-PAB 159858-22-7 C₃₃H₃₉N₅O₆ 601.69 Val-Citrulline dipeptide, PAB spacer Cleaved by cathepsin B; pH-sensitive ADCs targeting tumor microenvironments
Fmoc-Val-Ala-PAB-PFP 2348406-01-7 C₃₇H₃₂F₅N₃O₇ 725.66 Val-Ala dipeptide, pentafluorophenyl (PFP) ester Reacts with amines for conjugation; stored at -20°C Active ester for ADC synthesis

†Data inferred from analogs. ‡Assumed based on Fmoc-Val-Ala-PAB-OH stability .

Key Findings from Comparative Studies

Amino Acid Substitution Effects: Replacing Val with Ala in the dipeptide sequence (e.g., this compound vs. Fmoc-Val-Ala-PAB-OH) alters enzymatic cleavage rates. Valine’s bulkier side chain may enhance resistance to nonspecific proteases compared to alanine . Citrulline-containing linkers (e.g., Fmoc-Val-Cit-PAB) exhibit pH-dependent cleavage, making them suitable for acidic tumor environments .

PEG Incorporation :

  • Adding a PEG₄ chain (e.g., Fmoc-PEG₄-Val-Ala-PAB) increases hydrophilicity, improving solubility and reducing aggregation in biological systems. PEGylated linkers also extend plasma half-life .

Functional Group Modifications :

  • PFP esters (e.g., Fmoc-Val-Ala-PAB-PFP) enable efficient conjugation with antibody amines, simplifying ADC synthesis .
  • Hydroxyl groups (e.g., Fmoc-Val-Ala-PAB-OH) facilitate direct coupling to cytotoxic payloads without additional activation .

Stability and Storage :

  • Most compounds require storage at -20°C to maintain stability, though PEGylated variants may tolerate short-term exposure to higher temperatures .

Q & A

Basic: What is the role of Fmoc-Ala-Ala-PAB in solid-phase peptide synthesis (SPPS)?

This compound is a dipeptide building block used in SPPS, where the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary amine-protecting group, enabling sequential coupling of amino acids. The PAB (para-aminobenzyl) linker facilitates cleavage from the resin under mild acidic conditions, preserving acid-sensitive peptide sequences. This compound is critical for synthesizing peptides with specific secondary structures or aggregation-prone motifs .

Basic: Which analytical techniques are recommended for characterizing this compound during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm or 280 nm) is standard for monitoring purity. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy resolves structural integrity, particularly for verifying Fmoc deprotection and coupling efficiency. For reproducibility, adhere to protocols outlined in APA-style materials and methods sections, detailing instrumentation parameters and sample preparation .

Advanced: How can researchers optimize the coupling efficiency of this compound in automated SPPS?

Coupling efficiency depends on activation reagents (e.g., HBTU or DIC/Oxyma), solvent choice (DMF or NMP), and reaction time. Perform kinetic studies by varying activation times (10–60 minutes) and monitoring unreacted amines via Kaiser tests. Statistical design of experiments (DoE) can identify optimal molar ratios (e.g., 2–4 equivalents of this compound relative to resin loading). Reference controlled studies on peptide synthesis methodologies for validation .

Advanced: What are common side reactions encountered when using this compound, and how can they be mitigated?

Side reactions include diketopiperazine (DKP) formation due to premature Fmoc deprotection and racemization at the alanine residue. To mitigate DKP, ensure complete Fmoc removal with 20% piperidine in DMF and minimize exposure to basic conditions. Racemization is suppressed using polar aprotic solvents and coupling temperatures below 25°C. Monitor via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What are the storage and handling protocols for this compound to ensure stability?

Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. For long-term stability, lyophilize aliquots and confirm purity via HPLC after storage .

Advanced: How does the introduction of this compound affect the solubility and aggregation behavior of growing peptide chains?

The alanine-alanine sequence may promote β-sheet formation, leading to aggregation. Solubility can be enhanced using chaotropic agents (e.g., urea) or co-solvents (DMSO or TFE). Monitor aggregation via dynamic light scattering (DLS) or thioflavin T assays. For high-throughput screening, integrate solubility assessments during peptide library construction .

Basic: What are the critical steps in the purification of this compound after synthesis?

Post-synthesis, precipitate the peptide in cold diethyl ether to remove excess reagents. Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilize purified fractions and confirm mass accuracy with MALDI-TOF MS .

Advanced: What strategies can be employed to scale up the synthesis of this compound while maintaining yield and purity?

For scale-up, transition from batch to flow chemistry to improve mixing and heat transfer. Optimize solvent volumes (e.g., reduce DMF usage by 30–50%) and implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Validate scalability using pilot-scale reactors and DOE to correlate process parameters with yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.